molecular formula C11H10N2O2 B13419019 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione CAS No. 33166-96-0

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13419019
CAS No.: 33166-96-0
M. Wt: 202.21 g/mol
InChI Key: GFDJGQFSIYPRNP-UHFFFAOYSA-N
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Description

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a p-tolyl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of barbituric acid with p-tolylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. For instance, the reaction mixture may be heated to 110–120°C in the presence of potassium acetate and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and induce apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate multiple molecular pathways makes it a valuable compound for therapeutic research .

Properties

IUPAC Name

6-(4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDJGQFSIYPRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252447
Record name 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33166-96-0
Record name 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33166-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Methylphenyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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